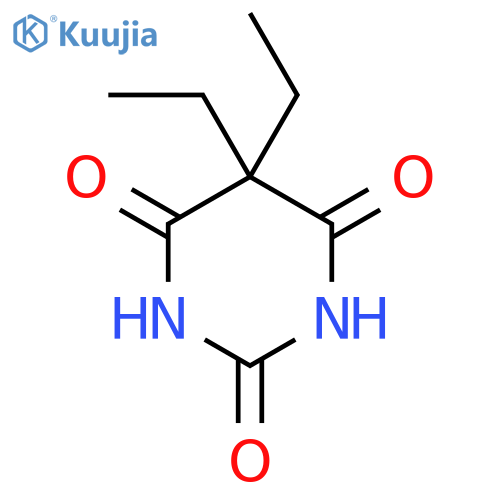Cas no 57-44-3 (Diethylmalonylurea)

Diethylmalonylurea structure
Diethylmalonylurea 化学的及び物理的性質
名前と識別子
-
- Diethylmalonylurea
- 5,5-diethylbarbituric acid
- barbital free acid crystalline--dea*schedule iv I
- barbital methanol solution
- Barbital
- Barbitone
- ***
- 5,5-diethyl-1,3-diazinane-2,4,6-trione
- 5,5-Diethyl-2,4,6(1H,3H,5H)-pyriMidinetrione
- barbital sodium
- barbitone sodium
- DEBA
- Diemal
- Ethylbarbital
- Malonal
- sodium 5,5-diethylbarbiturate
- Uronal
- Veronal
- Vesperal
- Diethylbarbitone
- WLN: T6VMVMV FHJ F2 F2
- Barbitalum [INN-Latin]
- DB01483
- BRN 0163999
- Barbital, BioXtra, >=99.0% (T)
- NSC31352
- D0E0WQ
- BRD-K83359602-001-01-5
- CHEBI:31252
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-(9CI)
- NSC759567
- 55-Diethyl-246(1H3H5H)-pyrimidinetrione
- UNII-5WZ53ENE2P
- AB00443731_03
- diethylmalonyl urea
- 7979P
- SR-01000872752-1
- CCG-214014
- Barbital (VAN)
- Oprea1_012884
- Barbituric acid55-diethyl-(8CI)
- NSC-31352
- 5,5-Dietilhexahidropirimidina-2,4,6-triona
- Tox21_111650_1
- Veroletten
- Barbital-d5
- Barbital Faes Brand
- Dormileno
- Diethylbarbituric acid
- Diethyl-barbituric acid
- BARBITAL [EP IMPURITY]
- 5-24-09-00137 (Beilstein Handbook Reference)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
- BARBITAL [MART.]
- Barbital [INN:BAN:JAN:NF]
- 5WZ53ENE2P
- 5,5-dietil-2,4,6 (1H, 3H, 5H)-pirimidinetriona
- Diemalum
- 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5,5-dietil-
- LS-24148
- Barbituric acid,5-diethyl-
- Barbital 1.0 mg/ml in Methanol
- Barbitale [DCIT]
- W-105467
- BARBITAL [JAN]
- Barbital 0.1 mg/ml in Methanol
- Veronal (TN)
- 5 5-Diethylhexahydropyrimidine-2 4 6-trione
- Barbitonum
- InChI=1/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13
- NSC 31352
- Verolettin
- SCHEMBL43818
- Barbital [INN:JAN]
- Barbital (JP15/INN)
- BARBITAL [MI]
- AI3-02727
- NCGC00159419-04
- 5,5-Diethyl-pyrimidine-2,4,6-trione
- Medinal
- Barbital (TN)
- AKOS015903028
- 5 5-Diethylbarbituric acid
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
- C8H12N2O3
- EINECS 200-331-2
- Barbital, 1mg/ml in Methanol
- NCGC00159419-03
- Barbital (JP17/INN)
- DTXCID802643
- CAS-57-44-3
- Barbitale
- Tox21_111650
- BARBITAL [EP MONOGRAPH]
- Faes Brand of Barbital
- Veronal acetate
- Barbital, European Pharmacopoeia (EP) Reference Standard
- 57-44-3
- BARBITAL [INN]
- Sedeval
- Q412409
- Kyselina 5,5-diethylbarbiturova [Czech]
- Barbitalum
- Kyselina 5,5-diethylbarbiturova
- BARBITAL [VANDF]
- D01740
- NSC-759567
- DEA No. 2145
- barbital-
- SR-01000872752
- SBI-0207064.P001
- Hypnogene
- Dietilmalonilurea
- 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Pharmakon1600-01900040
- CHEMBL444
- Epitope ID:117124
- DTXSID5022643
- BARBITAL [WHO-DD]
- NCGC00159419-02
- Oprea1_497227
- Dormonal
- CCRIS 7420
- Barbituric acid, 5,5-diethyl-
- NS00003391
- Barbital (1.0mg/ml in Acetonitrile)
- 200-331-2
- BRD-K83359602-001-02-3
- BARBITAL (MART.)
- Barbitalum (INN-Latin)
- BARBITAL (EP MONOGRAPH)
- 5,5-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione;5,5-Diethyl-barbituric acid;5,5-Diethylbarbituric acid
- pyrimidine-2,4,6(1H,3H,5H)-trione, 5,5-diethyl-
- FB18141
- BARBITAL (EP IMPURITY)
-
- インチ: 1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
- InChIKey: FTOAOBMCPZCFFF-UHFFFAOYSA-N
- ほほえんだ: CCC1(C(=O)NC(=O)NC1=O)CC
計算された属性
- せいみつぶんしりょう: 184.08500
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 75.3Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 白色針状結晶または結晶粉末、無臭、わずかな苦味、真空中で昇華
- 密度みつど: 1.2200
- ゆうかいてん: 188-192 ºC
- ふってん: 318.14°C (rough estimate)
- フラッシュポイント: 11 °C
- 屈折率: 1.4200 (estimate)
- PSA: 75.27000
- LogP: 0.81640
- 酸性度係数(pKa): 7.43(at 25℃)
- ようかいせい: 生成物1 gを約130 ml冷水 13 ml沸騰水 14 mlエタノール 75 mlクロロホルムと25 mlエーテル、およびアセトン酢酸エチル石油エーテル酢酸ペンタノールピリジンアニリンニトロベンゼンとアルカリ溶液に溶解した
- マーカー: 13,965
Diethylmalonylurea セキュリティ情報
- 危険物輸送番号:UN 1230 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: R20;R40;R63
- セキュリティの説明: S36/37
- RTECS番号:CQ3500000
-
危険物標識:

- リスク用語:R20; R40; R63
Diethylmalonylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B-070-1ML |
Diethylmalonylurea |
57-44-3 | 1.0 mg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant | 1ML |
742.68 | 2021-05-13 |
Diethylmalonylurea 関連文献
-
M. Gryl,T. Seidler,K. Stadnicka,I. Matulková,I. Němec,N. Tesa?ová,P. Němec CrystEngComm 2014 16 5765
-
Ceyda Icsel,Veysel T. Yilmaz,Yunus Kaya,Hale Samli,William T. A. Harrison,Orhan Buyukgungor Dalton Trans. 2015 44 6880
-
Peddy Vishweshwar,Ram Thaimattam,Mariusz Jaskólski,Gautam R. Desiraju Chem. Commun. 2002 1830
-
4. A hypnotic barbitone from Sphaeroides oblongusS. K. Mitra,B. Sanyal,S. N. Ganguly,Biswapati Mukherjee J. Chem. Soc. Chem. Commun. 1989 16
-
Audrey Laventure,Dominic Lauzon,Christian Pellerin,Olivier Lebel CrystEngComm 2019 21 1734
57-44-3 (Diethylmalonylurea) 関連製品
- 57-43-2(amobarbital)
- 67-52-7(1,3-diazinane-2,4,6-trione)
- 50-06-6(phenobarbital)
- 1953-33-9(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-butyl-)
- 7391-69-7(5-isopropylbarbituric acid)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 125-40-6(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(1-methylpropyl)-)
- 2518-72-1(5-ethyl-1,3-diazinane-2,4,6-trione)
- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
